molecular formula C9H22Sn B095451 Stannane, triethyl(1-methylethyl)- CAS No. 17582-52-4

Stannane, triethyl(1-methylethyl)-

Cat. No. B095451
CAS RN: 17582-52-4
M. Wt: 248.98 g/mol
InChI Key: KXDZEAOZOYUDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stannane, triethyl(1-methylethyl)- is a chemical compound with the molecular formula C9H22Sn. It is commonly used in scientific research as a reagent and catalyst due to its unique properties.

Mechanism Of Action

Stannane, triethyl(1-methylethyl)- acts as a Lewis acid catalyst in many reactions. It can coordinate with electron-rich species such as carbonyl groups and activate them towards nucleophilic attack. It can also act as a reducing agent in some reactions, where it donates electrons to the substrate.

Biochemical And Physiological Effects

Stannane, triethyl(1-methylethyl)- has no known biochemical or physiological effects as it is not used in any medicinal applications. However, it is important to handle this compound with care as it is toxic and can cause harm if ingested or inhaled.

Advantages And Limitations For Lab Experiments

The advantages of using stannane, triethyl(1-methylethyl)- in lab experiments are its high reactivity and selectivity towards certain reactions. It is also readily available and relatively inexpensive. However, its toxicity and air sensitivity make it difficult to handle and store. It also has limited solubility in common solvents, which can limit its use in certain reactions.

Future Directions

There are several future directions for the use of stannane, triethyl(1-methylethyl)- in scientific research. One direction is the development of new synthetic methodologies using this compound as a catalyst. Another direction is the exploration of its potential applications in the field of materials science, where it can be used in the synthesis of new materials with unique properties. Additionally, its use in the preparation of organotin compounds can be further explored for their potential applications in the field of polymer chemistry.

Synthesis Methods

Stannane, triethyl(1-methylethyl)- can be synthesized through the reaction of triethyltin chloride with isobutylmagnesium bromide. The reaction is carried out in anhydrous conditions and under an inert atmosphere. The resulting product is then purified through distillation or column chromatography.

Scientific Research Applications

Stannane, triethyl(1-methylethyl)- is commonly used as a reagent and catalyst in various scientific research fields such as organic chemistry, biochemistry, and materials science. It is used in the synthesis of various organic compounds such as alcohols, ketones, and esters. It is also used in the preparation of organotin compounds, which have applications in the field of polymer chemistry.

properties

CAS RN

17582-52-4

Product Name

Stannane, triethyl(1-methylethyl)-

Molecular Formula

C9H22Sn

Molecular Weight

248.98 g/mol

IUPAC Name

triethyl(propan-2-yl)stannane

InChI

InChI=1S/C3H7.3C2H5.Sn/c1-3-2;3*1-2;/h3H,1-2H3;3*1H2,2H3;

InChI Key

KXDZEAOZOYUDRH-UHFFFAOYSA-N

SMILES

CC[Sn](CC)(CC)C(C)C

Canonical SMILES

CC[Sn](CC)(CC)C(C)C

Origin of Product

United States

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